molecular formula C13H20N4OS B13031206 (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Cat. No.: B13031206
M. Wt: 280.39 g/mol
InChI Key: JXVADDGQCQZTBM-VIFPVBQESA-N
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Description

(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. The starting materials often include thieno[3,2-D]pyrimidine derivatives and appropriate amines. The key steps may involve:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Amination: Introduction of the amino group at the 2-position of the thienopyrimidine ring.

    Alkylation: Attachment of the hexanol side chain to the amino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: These compounds share the thienopyrimidine core structure and may have similar biological activities.

    Aminohexanol derivatives: Compounds with similar side chains may exhibit comparable chemical reactivity.

Uniqueness

(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

(3S)-3-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C13H20N4OS/c1-3-4-9(5-6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m0/s1

InChI Key

JXVADDGQCQZTBM-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2C)N

Canonical SMILES

CCCC(CCO)NC1=NC(=NC2=C1SC=C2C)N

Origin of Product

United States

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